N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Salermide can be synthesized through a series of chemical reactions. The synthetic route typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for Salermide are not extensively documented, but laboratory-scale synthesis provides a foundation for potential scaling up .
Chemical Reactions Analysis
Salermide undergoes various chemical reactions, including:
Oxidation: Salermide can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: Salermide can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon.
Scientific Research Applications
Salermide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Salermide is studied for its role in inhibiting sirtuin enzymes, which are involved in cellular processes like aging, DNA repair, and gene expression.
Medicine: Research has shown that Salermide has potential anti-cancer properties by inducing apoptosis in cancer cells. It is also being investigated for its role in neurodegenerative diseases.
Mechanism of Action
Salermide exerts its effects primarily by inhibiting sirtuin enzymes, specifically SIRT1 and SIRT2. These enzymes are involved in the deacetylation of proteins, which affects various cellular processes. By inhibiting these enzymes, Salermide can induce the reactivation of proapoptotic genes, leading to apoptosis in cancer cells. The molecular targets of Salermide include the active sites of SIRT1 and SIRT2, where it binds and prevents their enzymatic activity .
Comparison with Similar Compounds
Salermide is unique compared to other sirtuin inhibitors due to its strong inhibitory effect on SIRT2 over SIRT1. Similar compounds include:
Sirtinol: Another sirtuin inhibitor with a different structure but similar inhibitory effects.
EX-527: A selective inhibitor of SIRT1 with different specificity and potency.
Properties
IUPAC Name |
N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,27H,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADRPWLRVLBVBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)NC=C3C(=O)C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)NC=C3C(=O)C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.